Antimetabolites, Antineoplastic
CLINICALLY, THIOGUANINE HAS BEEN USED IN THE TREATMENT OF ACUTE LEUKEMIA AND, IN COMBINATION WITH CYTARABINE, IS ONE OF THE MOST EFFECTIVE AGENTS FOR INDUCTION OF REMISSIONS IN ACUTE GRANULOCYTIC LEUKEMIA; IT HAS NOT BEEN USEFUL IN THE TREATMENT OF PATIENTS WITH SOLID TUMORS. THIS CMPD HAS BEEN USED AS AN IMMUNOSUPPRESSIVE AGENT, PARTICULARLY IN PATIENTS WITH NEPHROSIS AND WITH COLLAGEN-VASCULAR DISORDERS. TOXIC MANIFESTATIONS INCLUDE BONE MARROW DEPRESSION AND GI EFFECTS, ALTHOUGH THE LATTER MAY BE LESS PRONOUNCED THAN WITH MERCAPTOPURINE.
SHORT TERM TREATMENT WITH DOXORUBICIN, CYTARABINE, & 6-THIOGUANINE WAS GIVEN TO 90 PATIENTS WITH ACUTE MYELOGENOUS LEUKEMIA. FIFTY PATIENTS RECEIVED HIGH DOSES (REGIMEN 1) & 41 RECEIVED VERY HIGH DOSES (REGIMEN 2). REMISSION RATE WAS SIGNIFICANTLY HIGHER WITH REGIMEN 1 THAN WITH REGIMEN 2. DURATION OF REMISSION WAS, HOWEVER, SIGNIFICANTLY LONGER WITH REGIMEN 2.
IN ADVANCED COLORECTAL ADENOCARCINOMA, TWO DIFFERENT SCHEDULES OF COMBINATION METHYL-CCNU, 6-THIOGUANINE, & 5-FLUOROURACIL EXHIBITED SIMILAR EFFICACIES, WITH A COMBINED COMPLETE & PARTIAL REMISSION RATE OF 17% & A MEDIAN SURVIVAL OF 53+ WK. SIGNIFICANT SYMPTOMATIC BENEFIT WAS SEEN IN 52% OF PATIENTS. TOXICITY WAS PREDOMINATELY HEMOPOIETIC & GI.
107 PATIENTS RANGING IN AGE FROM 15 TO 82 YR WITH ACUTE MYELOGENOUS LEUKEMIA TREATED WITH CYTARABINE (200 MG/SQ M/DAY) & THIOGUANINE (200 MG/SQ M/DAY), BOTH GIVEN OVER 7 DAYS, & DAUNORUBICIN (60 MG/SQ M/DAY) ON DAYS 5, 6, & 7 WERE STUDIED. IDENTICAL COMPLETE-REMISSION RATES OF 76% WERE OBSERVED IN 33 PATIENTS, 60 YR OR OLDER, & IN 74 PATIENTS, 15 TO 59 YR. THERE WAS NO SIGNIFICANT DIFFERENCE BETWEEN THE DURATION OF REMISSION & SURVIVAL IN THESE 2 AGE GROUPS. IT WAS CONCLUDED THAT RESPONSE RATES IN ELDERLY PATIENTS RECEIVING OPTIMAL INDUCTION CHEMOTHERAPY ARE COMPARABLE TO THOSE IN YOUNGER PATIENTS & THAT REMISSIONS ARE OF COMPARABLE DURATION & QUALITY.
WITH A HIGH DOSE INDUCTION CHEMOTHERAPY CONSISTING OF 7 DAY COURSES OF CYTARABINE, THIOGUANINE & DAUNORUBICIN A COMPLETE REMISSION RATE OF 82% WAS OBTAINED IN ACUTE MYELOGENOUS LEUKEMIC PT. MEDIAN REMISSION DURATION WAS 13 MONTHS & MEDIAN SURVIVAL, 21 MONTHS.
6-THIOGUANINE HAS BEEN USED IN THE TREATMENT OF POLYCYTHEMIA VERA. THE TREATMENT PERIOD VARIED FROM 6 TO 66 MO. 89% RESPONDED TO TREATMENT & AT 1 YR THERE WAS SIGNIFICANT FALL IN ALL BLOOD COUNT PARAMETERS. 6-THIOGUANINE MERITS FURTHER EVALUATION IN THE MANAGEMENT OF POLYCYTHEMIA VERA.
IT HAS BEEN INVESTIGATED FOR USE IN ATOPIC DERMATITIS, NEURODERMATITIS, PSORIASIS, HYPERGLOBINEMIC PURPURA, PLASMACYTOSIS, ULCERATIVE COLITIS, IDIOPATHIC NEPHROTIC SYNDROME, & MULTIPLE MYELOMA. WITH SOME FEW EXCEPTIONS, EFFECTIVENESS...IN THESE LATTER CONDITIONS HAS NOT BEEN IMPRESSIVE...
UPON ACHIEVING COMPLETE REMISSIONS WITH DAUNORUBICIN PLUS CYTOSINE ARABINOSIDE, PATIENTS RECEIVED EITHER: REGIMEN A--CYTOSINE ARABINOSIDE, 6-THIOGUANINE, PLUS BCG EACH MO; OR REGIMEN B--SEQUENTIAL REGIMENS CONSISTING OF: 1) AZACYTIDINE DAILY FOR 5 DAYS; 2) CYCLOPHOSPHAMIDE PLUS CYTOSINE ARABINOSIDE DAILY FOR 4 DAYS, PREDNISONE DAILY FOR 5 DAYS, PLUS VINCRISTINE ON THE 1ST DAY; 3) PREDNISONE, 6-MERCAPTOPURINE, & METHOTREXATE DAILY FOR 5 DAYS PLUS VINCRISTINE ON 1ST DAY; & 4) CYTOSINE ARABINOSIDE, 6-THIOGUANINE, PLUS BCG. MEDIAN SURVIVAL TIME OF PATIENTS ON REGIMEN B WAS 14 MO, & HAS NOT YET BEEN REACHED IN REGIMEN A.
PATIENTS WITH ACUTE LEUKEMIA IN RELAPSE WERE TREATED WITH 3-DRUG COMBINATION: 4'(9-ACRIDINYLAMINO) METHANESULFON-M-ANISIDIDE (AMSA), CYTOSINE ARABINOSIDE, & THIOGUANINE. 8 PATIENTS WITH ACUTE NONLYMPHOBLASTIC LEUKEMIA ACHIEVED A COMPLETE REMISSION & 3 A PARTIAL REMISSION. NONE OF THE 5 PATIENTS WITH ACUTE LYMPHOBLASTIC LEUKEMIA ACHIEVED A RESPONSE & THERE WAS ONE PARTIAL REMISSION IN THE 7 PATIENTS WITH MYELODYSPLASTIC SYNDROME OR BLASTIC CML.
OF 21 PATIENTS WITH ACUTE NONLYMPHOCYTIC LEUKEMIA TREATED WITH A REGIMEN INCLUDING DAUNORUBICIN, CYTOSINE ARABINOSIDE, & 6-THIOGUANINE 15 PATIENTS (71%) ACHIEVED A COMPLETE REMISSION.
EXPTL USE: THE ANTITUMOR ACTIVITIES OF SELENOGUANINE- & SELENOGUANOSINE-PLATINUM COMPLEXES AGAINST L1210 IN MICE & IN VITRO TISSUE CULTURE SYSTEM WERE STUDIED. THESE COMPOUNDS EXHIBITED ANTITUMOR ACTIVITY OF MEDIUM STRENGTH & SHOWED LOW TOXICITY.
ANTINEOPLASTIC AGENT & IMMUNOSUPPRESSIVE AGENT
Used primarily for remission induction in acute myelogenous leukemia.